molecular formula C14H15ClN2O B5363149 N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide

Cat. No.: B5363149
M. Wt: 262.73 g/mol
InChI Key: BDQHXFXNYXMSEV-SXGWCWSVSA-N
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Description

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a spiro[2.3]hexane framework and a chlorophenyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide typically involves a multi-step process. One common approach is the condensation reaction between 3-chlorobenzaldehyde and spiro[2.3]hexane-2-carboxamide in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic frameworks but different substituents.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group but lacking the spirocyclic structure.

Uniqueness

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide is unique due to the combination of its spirocyclic framework and the chlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-4-1-3-10(7-11)9-16-17-13(18)12-8-14(12)5-2-6-14/h1,3-4,7,9,12H,2,5-6,8H2,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHXFXNYXMSEV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CC2C(=O)N/N=C\C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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